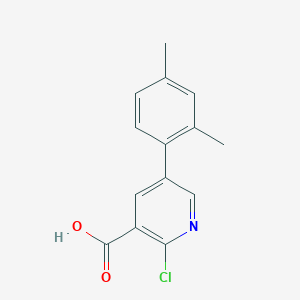
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid (2-APN) is a derivative of nicotinic acid, an important biological molecule found in many organisms. 2-APN is a naturally occurring compound that is widely used in scientific research due to its unique properties. It has been studied for its potential applications in drug development, biochemistry, and physiology.
科学的研究の応用
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is widely used in scientific research due to its unique properties. It has been studied for its potential applications in drug development, biochemistry, and physiology. For example, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been used to investigate the mechanism of action of several drugs, including anticonvulsants and antipsychotics. It has also been studied for its potential to modulate the activity of enzymes involved in metabolic pathways and for its ability to modulate the activity of neurotransmitters.
作用機序
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is thought to act as an agonist at certain types of nicotinic acetylcholine receptors. It has been shown to bind to these receptors and activate them, resulting in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This mechanism of action has been studied in detail and is thought to be responsible for its various effects on the body.
Biochemical and Physiological Effects
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in metabolic pathways and to modulate the activity of neurotransmitters. It has also been shown to have an anti-inflammatory effect and to reduce oxidative stress. In addition, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been shown to have a protective effect on cells and to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% research are numerous. It has been suggested that 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used as a drug to treat certain neurological disorders, such as epilepsy and Parkinson’s disease. It could also be used to modulate the activity of enzymes involved in metabolic pathways, which could lead to the development of new drugs to treat metabolic disorders. Additionally, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used to investigate the effects of drugs on the brain, as well as the effects of environmental factors on the brain. Finally, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used to investigate the role of nicotinic acetylcholine receptors in various physiological processes, such as learning and memory.
合成法
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 3,5-dimethylphenyl acetic acid with 2-amino-5-nitropyridine in the presence of an acid catalyst. This reaction yields a product with an average purity of 95%. This method is simple, efficient, and cost-effective, making it the preferred method for producing 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
2-amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGNBFSNIHBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687082 |
Source


|
| Record name | 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261926-26-4 |
Source


|
| Record name | 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














